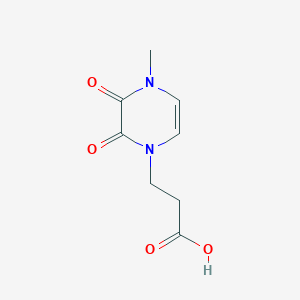![molecular formula C8H13N3O B6497897 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one CAS No. 1339593-93-9](/img/structure/B6497897.png)
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a novel compound synthesized from the reaction between 1-methyl-3-amino-1,2-dihydropyrazin-2-one and propan-2-yl amine. It is a white crystalline powder with a melting point of 155-157°C. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has been studied for its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. It has been shown to inhibit the growth of certain bacteria, fungi and yeast. It has also been studied for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent. Additionally, the compound has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropyridine dehydrogenase, which is involved in the metabolism of glucose and other carbohydrates. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has been shown to inhibit the growth of certain bacteria, fungi, and yeast. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one in laboratory experiments include its low cost, availability, and stability. Additionally, the compound is easy to synthesize and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. These include its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
Future research on 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one could focus on further elucidating its mechanism of action, as well as investigating its potential use in the treatment of various diseases and disorders. Additionally, further research could be conducted to determine the optimal dosage and formulation of the compound for different applications. Additionally, further research could be conducted to explore the potential use of the compound as a drug delivery system and to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential use of the compound in the development of novel pharmaceuticals.
Métodos De Síntesis
The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is achieved through a two-step process. First, 1-methyl-3-amino-1,2-dihydropyrazin-2-one is reacted with propan-2-yl amine in the presence of anhydrous sodium acetate and acetic acid at 100°C for 4 hours. The reaction yields 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one in a yield of 86%.
Propiedades
IUPAC Name |
1-methyl-3-(propan-2-ylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQFZBNROKFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)


![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6497914.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
